Identity Confirmation by Unique Synthetic Route: Characterization of Impurity D from Olsalazine Sodium API
This compound is chemically defined and distinguished from other process-related impurities of olsalazine sodium by its unique synthesis and structural characterization. A recent 2024 study detailed the synthesis, isolation, and purification of all nine EP/BP-listed olsalazine impurities, including Impurity D (CAS 93964-55-7). The identity of the synthesized Impurity D was unambiguously confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, matching the pharmacopeial reference standard . This ensures the compound is the exact, legally recognized entity required for regulatory submission, differentiating it from other uncharacterized or misidentified analogs that could cause batch rejection.
| Evidence Dimension | Synthetic access and structural confirmation to match pharmacopeial monograph definition |
|---|---|
| Target Compound Data | Successfully synthesized, isolated, and fully characterized as 6-chloro-6′-hydroxy-3,3′-diazenediyldibenzoic acid |
| Comparator Or Baseline | Other olsalazine impurities (A, B, C, E, F, G, H, I) in the same study |
| Quantified Difference | Not applicable (qualitative structural identity differentiation). The compound is one of nine distinct, structurally characterized entities. |
| Conditions | Multi-step synthesis, flash column chromatography purification, and full spectroscopic characterization (NMR, MS, IR) |
Why This Matters
Procurement of this specific, fully characterized standard is essential for meeting ICH Q3A requirements for impurity identification and quantification in ANDA submissions for olsalazine sodium.
